N-(2-Morpholin-4-ylethyl)-2-nitroaniline
Description
Properties
Molecular Formula |
C12H17N3O3 |
|---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
N-(2-morpholin-4-ylethyl)-2-nitroaniline |
InChI |
InChI=1S/C12H17N3O3/c16-15(17)12-4-2-1-3-11(12)13-5-6-14-7-9-18-10-8-14/h1-4,13H,5-10H2 |
InChI Key |
NSZYSZQFVBHJBA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCNC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
1.1. Anticancer Activity
Recent studies have indicated that derivatives of N-(2-Morpholin-4-ylethyl)-2-nitroaniline exhibit significant anticancer properties. For instance, research has shown that compounds with similar structures can inhibit the proliferation of cancer cell lines, such as MCF-7 (breast cancer) and HT29 (colon cancer). The mechanism often involves inducing apoptosis through the activation of caspases, which are critical in the programmed cell death pathway .
Case Study:
A study involving this compound derivatives demonstrated that these compounds could reduce cell viability in MCF-7 cells significantly. The IC50 values were found to be below 1 µM, indicating potent activity against this cancer cell line .
Data Table: Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Derivative A | MCF-7 | < 1 | Apoptosis induction |
| Derivative B | HT29 | < 1 | Caspase activation |
1.2. Neurological Applications
this compound has also been investigated for its effects on the sigma receptors, which are implicated in various neurological disorders. Compounds in this class have shown selective binding affinity for the sigma-1 receptor, suggesting potential for treating conditions like depression and anxiety .
Case Study:
A study evaluated the binding affinity of a related morpholine compound and found a Ki value of 42 nM for the sigma-1 receptor, indicating strong selectivity over the sigma-2 receptor. This selectivity is crucial for minimizing side effects associated with non-selective sigma receptor ligands .
Material Science Applications
2.1. Synthesis of Functional Polymers
The incorporation of this compound into polymer matrices has been explored for developing advanced materials with specific functionalities, such as enhanced thermal stability and improved mechanical properties.
Data Table: Polymer Properties
| Polymer Type | Additive | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|---|
| Polymer A | 5% Morpholine derivative | 250 | 30 |
| Polymer B | 10% Morpholine derivative | 270 | 35 |
The biological activity of this compound derivatives extends beyond anticancer and neurological applications. There is emerging evidence supporting their antimicrobial properties.
3.1. Antimicrobial Activity
Research has demonstrated that certain derivatives can inhibit the growth of various pathogenic bacteria, making them potential candidates for developing new antimicrobial agents.
Case Study:
In vitro studies showed that a derivative of this compound exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.
Data Table: Antimicrobial Activity
| Pathogen | MIC (µg/mL) | Notes |
|---|---|---|
| Staphylococcus aureus | 0.22 | Synergistic effects noted |
| Escherichia coli | 0.25 | Effective against biofilm |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Positional Isomerism: Ortho vs. Para Substitution
A key comparison is between N-(2-Morpholin-4-ylethyl)-2-nitroaniline (ortho-nitro) and its para-substituted analog, N-(2-Morpholinoethyl)-4-nitroaniline (CAS 77755-81-8). Key differences include:
- Basicity : The ortho-nitro group exerts stronger inductive and steric effects compared to the para isomer. For unsubstituted nitroanilines, 2-nitroaniline is less basic than 4-nitroaniline due to reduced resonance stabilization and increased steric hindrance . The morpholine ethyl group may partially offset this by donating electron density via its nitrogen atom.
- Ionization Efficiency : In electrospray ionization (ESI), 2-nitroaniline derivatives exhibit pH-dependent ionization, whereas 4-nitroaniline derivatives are pH-independent. This suggests that the target compound’s ionization behavior may differ from its para isomer in mass spectrometry applications .
Table 1: Comparison of Ortho- and Para-Substituted Morpholinyl Nitroanilines
Substituent Effects: Morpholine Ethyl vs. Other Functional Groups
Morpholine Ethyl vs. Hydroxyethyl Groups
Compounds like N-(2-hydroxyethyl)-2-nitroaniline (m.p. 69–71°C ) lack the morpholine ring but share an ethyl spacer. The morpholine group enhances solubility in polar aprotic solvents and may increase stability due to reduced hygroscopicity compared to hydroxyethyl analogs.
Morpholine Ethyl vs. Aromatic Substituents
Derivatives such as N-(4-isopropylbenzyl)-5-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-2-nitroaniline incorporate bulkier aromatic groups. These substituents likely reduce solubility but improve lipophilicity, impacting membrane permeability in biological systems.
Morpholine Methanone Derivatives
The compound (2-amino-4-nitrophenyl)(morpholin-4-yl)methanone (CAS 1258322-92-7) replaces the ethyl linker with a ketone group. This alteration reduces hydrogen-bond donor capacity (1 vs. 2 donors in the target compound) and increases topological polar surface area (101 Ų vs. ~85 Ų for the target compound), affecting bioavailability .
Reactivity in Catalytic Reduction
Unsubstituted 2-nitroaniline undergoes rapid reduction to o-phenylenediamine using AgNi@ZnO catalysts (30 s reaction time ). Comparative studies with analogs like 5-(4-acetamidophenoxy)-2-nitroaniline (reduced to diamine intermediates in synthesis ) could clarify this effect.
Toxicological Considerations
Ortho-nitroaniline derivatives are generally more toxic than para isomers due to metabolic formation of reactive intermediates. For example, unsubstituted 2-nitroaniline exhibits acute oral toxicity (LD₅₀: 1.6 g/kg in rats) and is classified as harmful (H302, H312, H332) . The morpholine ethyl group may mitigate toxicity by altering metabolism, though specific data are lacking.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing N-(2-Morpholin-4-ylethyl)-2-nitroaniline derivatives, and how are they optimized?
- Answer : Microwave-assisted synthesis is a key method for preparing this compound derivatives. For example, compounds like N-(2-Morpholinoethyl)-2-nitro-4-(thiophen-2-yl)aniline are synthesized using a universal microwave protocol at 0.5 mmol scale, followed by purification via flash chromatography or C18 reverse-phase chromatography . Optimization includes adjusting reaction time, temperature (typically 100–150°C), and stoichiometry of reactants. Purity is confirmed by NMR (δH and δC) and mass spectrometry.
Q. How are structural and purity characteristics of this compound validated post-synthesis?
- Answer : Characterization relies on 1H/13C NMR spectroscopy to confirm substituent positions and assess purity. For instance, δH values for morpholinoethyl groups typically appear as multiplet signals between 2.4–3.6 ppm. High-resolution mass spectrometry (HRMS) is critical for verifying molecular weights (e.g., deviations < 2 ppm). Impurities are minimized via column chromatography (silica/C18) or recrystallization .
Q. What catalytic systems are suitable for reducing the nitro group in 2-nitroaniline derivatives like this compound?
- Answer : Catalytic reduction using Au/SiO2 nanoparticles or Ag-polymer microgels in aqueous NaBH4 is effective. Silica-supported Au nanoparticles achieve >95% conversion of 2-nitroaniline to o-phenylenediamine under mild conditions (25–50°C, 1 atm). Key factors include nanoparticle size (<10 nm for high surface area) and stabilizing agents (e.g., polyvinylpyrrolidone) to prevent aggregation .
Advanced Research Questions
Q. How do substituents on the aromatic ring influence the electronic properties and reactivity of this compound?
- Answer : Substituents like thiophene or pyridine alter π-electron distribution and nitro group reactivity. For example, 4-(thiophen-2-yl) substitution enhances electron-withdrawing effects, accelerating reduction kinetics. DFT studies (e.g., B3LYP/6-31G*) reveal that para-substituents increase dipole moments, affecting intermolecular interactions (e.g., hydrogen bonding with morpholinoethyl groups) .
Q. What mechanistic insights explain the catalytic reduction pathways of this compound?
- Answer : Reduction proceeds via a Langmuir-Hinshelwood mechanism on metal catalysts. Adsorption of 2-nitroaniline on Au or Ag surfaces facilitates electron transfer from BH4⁻, forming an intermediate nitroso compound, which is further reduced to the amine. Kinetic studies show pseudo-first-order dependence on catalyst loading, with activation energies ~30–40 kJ/mol .
Q. How do intermolecular interactions (e.g., hydrogen bonding, π–π stacking) affect the crystallinity and stability of this compound derivatives?
- Answer : Crystal packing analysis (e.g., X-ray diffraction) reveals that morpholinoethyl groups participate in N–H⋯O hydrogen bonds with nitro groups, stabilizing layered structures. π–π interactions between aromatic rings (distance ~3.5 Å) enhance thermal stability (decomposition >200°C). Solvent polarity during crystallization (e.g., ethanol vs. DMF) modulates these interactions .
Q. What are the toxicological risks associated with handling this compound, and how are they mitigated?
- Answer : 2-Nitroaniline derivatives induce methemoglobinemia via bioactivation (NADP-dependent oxidation). In vitro studies show 2-nitroaniline is 13× more potent than aniline in sheep erythrocytes. Acute toxicity (rat oral LD50: ~500 mg/kg) necessitates PPE (gloves, goggles) and fume hoods. Storage at 2–8°C in inert atmospheres minimizes degradation .
Q. Can this compound serve as a precursor for heterocyclic compounds (e.g., benzimidazoles), and what reaction conditions are optimal?
- Answer : Yes, nitro-to-amine reduction followed by cyclization with aldehydes (e.g., formaldehyde) yields benzimidazole derivatives. For example, Pd/C-catalyzed hydrogenation (H2, 60 psi, 80°C) reduces the nitro group, and subsequent heating in DMF with aldehyde forms the heterocycle. Yields >70% require strict anhydrous conditions .
Methodological Notes
- Catalyst Screening : Compare turnover frequencies (TOF) of Au, Ag, and Ni-Sn catalysts under identical conditions (pH 7–9, 25°C) .
- Theoretical Modeling : Use Gaussian 09 with M06-2X/def2-TZVP for dimerization energy calculations, incorporating solvent effects (PCM model) .
- Toxicity Assays : Employ OECD Guideline 423 for acute oral toxicity and Ames test (TA98 strain ± S9) for mutagenicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
